molecular formula C12H19N3O B2707065 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclobutanecarboxamide CAS No. 2034261-32-8

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclobutanecarboxamide

Cat. No.: B2707065
CAS No.: 2034261-32-8
M. Wt: 221.304
InChI Key: VBCDKRLOOVCDIQ-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclobutanecarboxamide is a high-purity, research-grade small molecule featuring a pyrazole heterocycle core linked to a cyclobutane carboxamide group via an ethyl chain. This molecular architecture is characteristic of compounds developed for pharmaceutical and biochemical research . Pyrazole-based compounds are recognized as metabolically stable, lipophilic bioisosteres, often serving as key scaffolds in medicinal chemistry for their favorable physicochemical properties and broad spectrum of potential biological activities . The 1,5-dimethyl-1H-pyrazole moiety contributes to the compound's structural definition, while the cyclobutanecarboxamide group introduces conformational constraint and distinct steric and electronic properties, making this molecule a valuable intermediate or candidate for exploration in drug discovery programs. Researchers can utilize this compound in various applications, including but not limited to, as a building block for the synthesis of more complex molecules, a candidate for high-throughput screening libraries, or a lead compound for structure-activity relationship (SAR) studies. While the specific biological profile of this compound requires empirical determination, analogous pyrazole-3-carboxamide derivatives have demonstrated significant research utility, particularly as antibacterial agents against strains such as E. coli , S. aureus , and C. freundii in scientific studies . The mechanism of action for novel pyrazole derivatives is often investigated through molecular docking and virtual screening studies to rationalize binding affinities to specific biological targets, such as bacterial enzymes . This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9-8-11(14-15(9)2)6-7-13-12(16)10-4-3-5-10/h8,10H,3-7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCDKRLOOVCDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its pyrazole core is valuable in the development of pharmaceuticals and agrochemicals.

Biology: Pyrazole derivatives are known for their biological activity. N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclobutanecarboxamide may be studied for its potential biological effects, such as enzyme inhibition or receptor binding.

Medicine: The compound could be investigated for its therapeutic potential. Pyrazole derivatives have been explored for their antiviral, antibacterial, and anticancer properties.

Industry: In the chemical industry, the compound may be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclobutanecarboxamide exerts its effects depends on its molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound’s key structural distinction lies in its 1,5-dimethylpyrazole-ethyl substituent. In contrast, cyclobutanecarboxamide derivatives reported in feature hydrazine-carbonothioyl groups with diverse acyl substituents (e.g., benzoyl, isonicotinoyl). For example:

  • N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14): Contains a benzoyl group and cyclopentane ring.
  • N-(2-(2-Aminobenzoyl)hydrazine-1-carbonothioyl)cyclobutanecarboxamide (2.10): Incorporates an aminobenzoyl group and cyclobutane ring.

The pyrazole moiety in the target compound may enhance π-π stacking interactions in biological targets compared to the hydrogen-bonding capabilities of hydrazine-carbonothioyl groups in derivatives.

Physical Properties

Melting points for cyclobutanecarboxamides in are generally higher (148–202°C) than those of cyclopentanecarboxamides (e.g., 2.12: 158–161°C vs. 2.15: 195–197°C), likely due to increased ring strain and molecular packing efficiency.

Data Table: Comparison of Key Compounds

Compound Name Core Structure Substituent Yield (%) Melting Point (°C) Key Functional Groups
N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)cyclobutanecarboxamide (Target) Cyclobutane + pyrazole 1,5-Dimethylpyrazole-ethyl N/A N/A Amide, pyrazole
N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) Cyclopentane Benzoylhydrazine-carbonothioyl 66 193–195 Hydrazine, thioamide
N-(2-(2-Aminobenzoyl)hydrazine-1-carbonothioyl)cyclobutanecarboxamide (2.10) Cyclobutane 2-Aminobenzoylhydrazine-carbonothioyl 53 201–202 Amine, hydrazine, thioamide
N-(2-Isonicotinoylhydrazine-1-carbonothioyl)cyclobutanecarboxamide (2.11) Cyclobutane Isonicotinoylhydrazine-carbonothioyl 55 166–177 Pyridine, hydrazine

Analytical and Computational Tools

Structural validation of these compounds relies on X-ray crystallography (using SHELX and WinGX) and hydrogen-bonding analysis (via graph set theory, as in ). For example, the pyrazole ring in the target compound may form weaker hydrogen bonds compared to the hydrazine derivatives, affecting crystal packing.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclobutanecarboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a cyclobutane ring linked to a pyrazole moiety, which is known for its diverse biological properties. The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring : The pyrazole can be synthesized through the reaction of hydrazine with appropriate carbonyl compounds under acidic conditions.
  • Cyclobutane Formation : The cyclobutane structure is introduced through cyclization reactions that may involve various precursors.
  • Final Coupling : The final product is obtained by coupling the pyrazole with the cyclobutanecarboxylic acid derivative under specific reaction conditions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound induces apoptosis in these cells, as evidenced by increased levels of activated caspase-3 and cell cycle arrest at the G0/G1 phase .

Cell LineIC50 (µM)Apoptosis Induction
MDA-MB-2310.80Significant
Hs 578T1.06Moderate
BT-201.42Significant

Anti-inflammatory Effects

This compound has also shown promising anti-inflammatory effects in animal models. Studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in cancer progression and inflammation.
  • Receptor Binding : It shows affinity for certain receptors that mediate cellular responses to growth factors and inflammatory signals.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound in vitro against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis .

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of this compound using a murine model of arthritis. Treatment with this compound resulted in reduced swelling and pain, alongside decreased levels of inflammatory markers in serum .

Q & A

Q. How are molecular docking simulations validated against crystallographic data?

  • Methodology :
  • Compare docked poses with crystal structures using RMSD calculations (<2.0 Å acceptable).
  • Incorporate solvent molecules and protein flexibility in simulations .

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